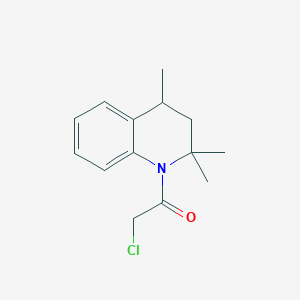

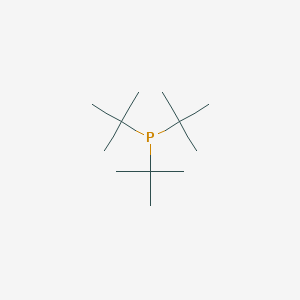

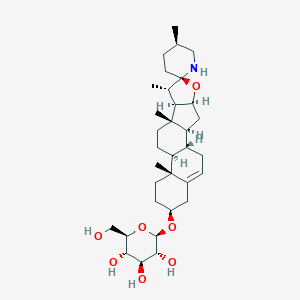

![molecular formula C13H19NO2 B079308 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde CAS No. 14573-92-3](/img/structure/B79308.png)

2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde

Übersicht

Beschreibung

“2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is an organic compound with the molecular formula C13H19NO2 . It is also known by the synonyms AKOS BC-2184 and 2-(2-DIETHYLAMINO-ETHOXY)-BENZALDEHYDE .

Synthesis Analysis

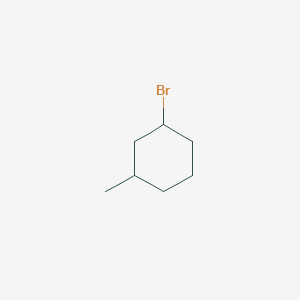

The synthesis of “2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is complex and involves a series of reaction steps. One common method involves the reaction of diethylamine with 2-bromoethoxybenzaldehyde .Molecular Structure Analysis

The molecular structure of “2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is represented by the InChI code: 1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-8-6-5-7-12(13)11-15/h5-8,11H,3-4,9-10H2,1-2H3 .Physical And Chemical Properties Analysis

“2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is a colorless to pale yellow liquid . It has a characteristic aromatic odor and is soluble in ethanol and ether at room temperature, and slightly soluble in water . The boiling point is 118°C at 0.08 Torr .Wissenschaftliche Forschungsanwendungen

- Scientific Field : Polymer Research

- Summary of the Application : The compound “2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is used in the synthesis of antibacterial copolymers. These copolymers have gained considerable scientific and industrial attention due to their distinctive properties in the fabrication and production of medical devices, textiles, packaging, and purification systems .

- Methods of Application or Experimental Procedures : Random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation. The obtained copolymers were characterized by FTIR, HNMR spectroscopies. Thermal properties were investigated by TGA/DTA analyses .

- Results or Outcomes : The copolymers synthesized exert good antibacterial activity against tested bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 µg/mL to >1000 µg/mL. The sample with copolymer composition F HEMA = 0.392 and F DEAEM = 0.608 bears the highest antibacterial activity with the lowest MIC value (15.625 µg/mL) for MRSA, S. aureus and K. pneumonia .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[2-(diethylamino)ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-8-6-5-7-12(13)11-15/h5-8,11H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNFFKAUEGIFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377476 | |

| Record name | 2-[2-(Diethylamino)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde | |

CAS RN |

14573-92-3 | |

| Record name | 2-[2-(Diethylamino)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

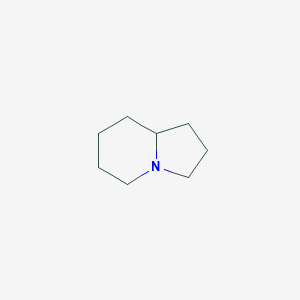

![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B79229.png)

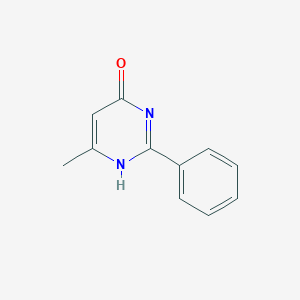

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)

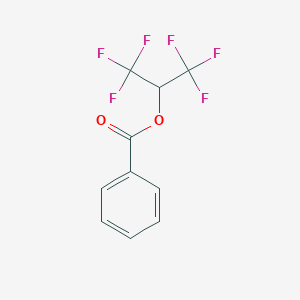

![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)